N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(8-12-4-3-7-19-12)16-9-11-10-18-14-6-2-1-5-13(11)14/h1-7,11H,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWRSUBMANNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, the use of catalysts to improve reaction efficiency, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the acetamide group or the aromatic rings using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide exhibit significant antioxidant activity. A study demonstrated that derivatives with thiophene rings showed enhanced free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases .
Antibacterial Activity
The compound has shown promising antibacterial activity against various pathogens. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were found to be around 256 µg/mL, indicating moderate antibacterial potency.
Anti-inflammatory Effects
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide acts as an antagonist to histamine receptors (H3 and H4). By blocking these receptors, it may modulate inflammatory responses and provide therapeutic benefits in conditions characterized by excessive histamine release.
Case Study 1: Antioxidant Activity Evaluation
A recent study evaluated the antioxidant properties of several thiophene derivatives using the ABTS assay. Among them, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide exhibited a significant inhibition percentage compared to standard antioxidants like ascorbic acid.
| Compound | Inhibition (%) |
|---|---|
| N-[...]-acetamide | 62.0 |
| Ascorbic Acid | 70.0 |
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial efficacy, the compound was tested against Bacillus subtilis and Escherichia coli. Results indicated that the compound had a notable effect on bacterial growth inhibition, highlighting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism by which N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran and thiophene rings could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Compounds for Comparison :
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide (C₁₈H₁₆F₃NO₂, MW 335.3) Structural Difference: Replaces thiophen-2-yl with a 3-(trifluoromethyl)phenyl group. Implications: The electron-withdrawing CF₃ group increases lipophilicity and may enhance metabolic stability compared to the electron-rich thiophene.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (C₁₁H₈N₂OS₂) Structural Difference: Features dual thiophene units with a cyano substituent.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂)
- Structural Difference : Dichlorophenyl and pyrazolyl substituents.
- Implications : Chlorine atoms enhance electronegativity, while the pyrazolyl group enables coordination as a ligand.
Molecular Weight and Functional Group Comparison :
Spectroscopic and Crystallographic Features
NMR Trends :
Hydrogen Bonding and Crystal Packing :
- Compounds like the dichlorophenyl-pyrazolyl analog form R₂²(10) hydrogen-bonded dimers, stabilizing crystal lattices . The target compound may exhibit similar patterns if the amide N–H engages in hydrogen bonding with thiophene sulfur or benzofuran oxygen.
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
| CAS Number | 2097857-92-4 |
| Molecular Formula | C14H13NO2S |
| Molecular Weight | 259.33 g/mol |
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide demonstrated effective activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against resistant strains of Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Benzofuran derivatives have been investigated for their potential as anticancer agents. A series of studies have shown that modifications in the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with a similar structure were found to induce apoptosis in cancer cells via the mitochondrial pathway, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Properties
The anti-inflammatory effects of benzofuran derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, indicating its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a controlled study, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide was tested against multi-drug resistant strains of bacteria. The results showed a notable reduction in bacterial growth at concentrations as low as 40 µM, suggesting its potential as an alternative therapeutic agent against resistant infections .
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induced significant cell death at concentrations ranging from 5 to 20 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
